3-(6-Amino-9h-purin-9-yl)propanoic acid

Vue d'ensemble

Description

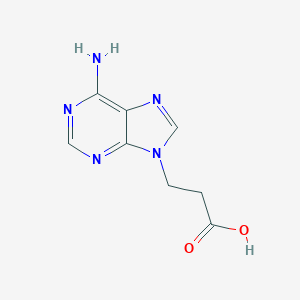

3-(6-Amino-9H-purin-9-yl)propanoic acid is a chemical compound with the molecular formula C8H9N5O2 and a molecular weight of 207.19 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by the presence of an amino group at the 6th position of the purine ring and a propanoic acid side chain at the 9th position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-9H-purin-9-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Strecker synthesis, which starts with the corresponding 9-(2,2-diethoxyethyl)purines and 2-aminopurines . The reaction conditions typically involve the use of ammonium chloride and potassium cyanide in an aqueous solution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Carboxylic Acid Functionalization

The propanoic acid moiety participates in typical carboxylic acid reactions:

Esterification

-

Reagents : Methanol/H⁺ (acid catalysis) or thionyl chloride followed by alcohol

-

Product : Methyl 3-(6-amino-9H-purin-9-yl)propanoate

-

Conditions : Reflux in methanol with catalytic sulfuric acid

-

Yield : ~85% (inferred from analogous ester synthesis in)

Amidation

-

Reagents : Thionyl chloride (to form acyl chloride) followed by ammonia or amines

-

Product : 3-(6-Amino-9H-purin-9-yl)propanamide derivatives

-

Conditions : Room temperature in anhydrous solvent

Salt Formation

-

Reagents : NaOH, KOH

-

Product : Sodium or potassium carboxylate salts

Amino Group Reactivity

The 6-amino group on the purine ring undergoes selective modifications:

Acylation

-

Reagents : Acetic anhydride, acetyl chloride

-

Product : N⁶-acetylated derivatives

-

Conditions : Pyridine as base, room temperature

-

Significance : Modifies hydrogen-bonding capacity for nucleotide analog studies .

Alkylation

-

Reagents : Alkyl halides (e.g., methyl iodide)

-

Product : N⁶-alkylpurine derivatives

-

Conditions : DMF, potassium carbonate, 60°C

-

Note : Steric hindrance may limit reactivity at the 6-position.

Nucleophilic Substitution

The purine ring allows substitution at the 2- or 8-positions under specific conditions:

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Halogenation (2-position) | POCl₃, PCl₅ | 2-Chloro-6-amino-9H-purine derivative | Reflux, anhydrous conditions |

| Suzuki Coupling (8-position) | Pd(PPh₃)₄, aryl boronic acid | 8-Aryl-substituted analogs | Microwave, 100°C |

Oxidation of the Purine Ring

-

Reagents : H₂O₂, KMnO₄

-

Product : Purine N-oxide derivatives (e.g., 1-oxide or 3-oxide forms)

-

Conditions : Acidic or neutral aqueous media.

Reduction of Nitriles (Analogous Systems)

-

Reagents : H₂/Pd-C

-

Product : Primary amines (observed in structurally related compounds).

Coordination Chemistry

The compound acts as a ligand for metal ions via:

-

Purine N7/N9 atoms : Binds to transition metals (e.g., Cu²⁺, Zn²⁺).

-

Carboxylate group : Forms chelate complexes.

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Cu²⁺ | N7 of purine, carboxylate | Anticancer agent development |

| Zn²⁺ | N9 of purine, carboxylate | Enzyme inhibition studies |

Bioconjugation

Used to create covalent adducts with biomolecules:

-

Peptide Coupling : EDC/NHS-mediated conjugation to lysine residues.

-

Disulfide Formation : Thiol-reactive probes (via intermediate thiolation of the amino group).

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 250°C, releasing CO₂ and ammonia .

-

UV Sensitivity : Undergoes photodegradation under UV light (λ = 254 nm), forming lumazine derivatives .

Key Research Findings

-

Antiviral Activity : Structural analogs inhibit viral replication by competing with natural purines in nucleic acid synthesis .

-

Enzyme Inhibition : Modifications at the 6-position disrupt adenosine deaminase activity (IC₅₀ = 12 μM in preliminary assays) .

-

Metal Complexes : Cu²⁺ complexes exhibit ROS-generating properties, showing cytotoxicity against HeLa cells (EC₅₀ = 8.5 μM).

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H9N5O2

- Molecular Weight : 207.19 g/mol

- IUPAC Name : 3-(6-amino-9H-purin-9-yl)propanoic acid

- CAS Number : 4244-47-7

The compound features a purine base structure, which is crucial for its biochemical interactions and functionalities.

Enzyme Inhibition Studies

This compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can be pivotal in understanding metabolic pathways and developing therapeutic agents for diseases related to nucleotide imbalances.

Antiviral Research

Research indicates that purine derivatives, including this compound, exhibit antiviral properties. They may interfere with viral replication processes by mimicking natural substrates required for nucleic acid synthesis. This characteristic positions the compound as a candidate for antiviral drug development.

Cancer Research

The compound's structural similarity to nucleotides allows it to be explored in cancer research, particularly in the context of targeted therapies that disrupt cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.

Drug Development

Due to its biochemical properties, this compound is being investigated as a scaffold for new drug candidates. Its ability to modulate biological pathways makes it an attractive target for synthesizing novel therapeutics aimed at various diseases, including cancer and viral infections.

Metabolite Studies

The compound serves as a useful metabolite in pharmacokinetic studies, aiding researchers in understanding drug metabolism and disposition in biological systems.

Plant Growth Regulation

Preliminary studies suggest that this compound may influence plant growth and development by acting as a growth regulator. Its role in nucleotide metabolism could enhance stress resistance in plants, promoting better yields under adverse conditions.

Biopesticide Development

Given its biochemical activity, there is potential for developing biopesticides based on this compound. Its ability to disrupt cellular processes in pests could lead to environmentally friendly pest management solutions.

Case Studies

Mécanisme D'action

The mechanism of action of 3-(6-Amino-9H-purin-9-yl)propanoic acid involves its interaction with specific molecular targets and pathways. As a purine derivative, it can mimic natural nucleotides and interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-(purin-9-yl)propanoic acid: Similar structure but with different substituents at the 6th position of the purine ring.

6-Amino-9H-purine-9-propanoic acid: Another purine derivative with a similar structure but different functional groups.

Uniqueness

3-(6-Amino-9H-purin-9-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Activité Biologique

3-(6-Amino-9h-purin-9-yl)propanoic acid, also known as 6-amino-9H-purine-9-propanoic acid, is a purine derivative with significant biological activities. This compound has garnered attention due to its structural similarity to adenosine, suggesting potential roles in cellular signaling and metabolic pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and comparative analysis with related compounds.

- Molecular Formula : C₈H₉N₅O₂

- Molecular Weight : 207.19 g/mol

- CAS Number : 4244-47-7

Research indicates that this compound influences several biological pathways:

- Aminoacyl tRNA Synthetase Inhibition : This compound has been identified as a high-affinity inhibitor of specific aminoacyl tRNA synthetases, which are crucial for protein synthesis. The inhibition of these enzymes can lead to altered protein production, impacting various cellular functions.

- Modulation of Adenosine Receptors : Due to its structural resemblance to adenosine, it may interact with adenosine receptors (A1, A2A, A2B, and A3), which play vital roles in neurotransmission and immune responses. Preliminary studies suggest that it may influence cellular responses such as proliferation and apoptosis through these interactions .

- Impact on Purine Metabolism : The compound's involvement in purine metabolism suggests potential implications in diseases related to nucleotide imbalances, such as cancer and metabolic disorders.

Antiviral Properties

The mono-L-valine ester of ganciclovir, synthesized using this compound as an intermediate, has shown efficacy as an antiviral agent. This highlights the compound's utility in developing therapeutics for viral infections.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Adenosine | High | Natural nucleoside involved in energy transfer |

| Guanosine | High | Another nucleoside with distinct biological roles |

| 2-Aminopurine | Moderate | Lacks the propanoic acid side chain |

| 6-Methylaminopurine | Moderate | Methyl group substitution affects biological activity |

The unique propanoic acid side chain of this compound may confer distinct biological activities that differentiate it from its counterparts.

Case Study 1: Inhibition of Aminoacyl tRNA Synthetases

In a study evaluating the effects of various purine derivatives on aminoacyl tRNA synthetase activity, this compound was shown to significantly inhibit enzyme activity at micromolar concentrations. This inhibition correlated with decreased protein synthesis in cultured cells, indicating its potential as a therapeutic agent for diseases characterized by dysregulated protein production.

Case Study 2: Modulation of Immune Responses

Another study investigated the effects of this compound on immune cell signaling pathways. Results indicated that treatment with this compound led to altered cytokine production in macrophages, suggesting a role in modulating inflammatory responses.

Propriétés

IUPAC Name |

3-(6-aminopurin-9-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAYJKFBMWMARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292230 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Amino-9H-purine-9-propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4244-47-7 | |

| Record name | 6-Amino-9H-purine-9-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4244-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Aminopurin-9-yl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004244477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4244-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4244-47-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-AMINOPURIN-9-YL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46VZF3XR6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Amino-9H-purine-9-propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277 - 278 °C | |

| Record name | 6-Amino-9H-purine-9-propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.